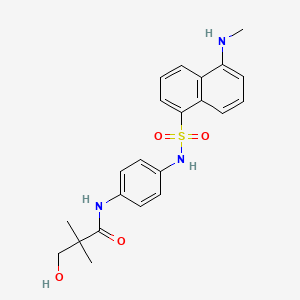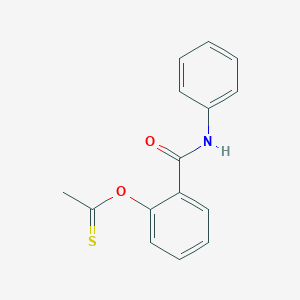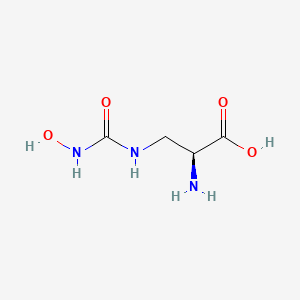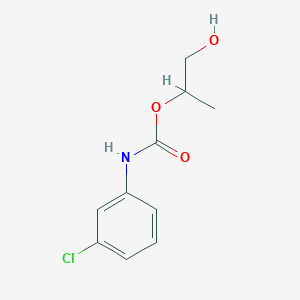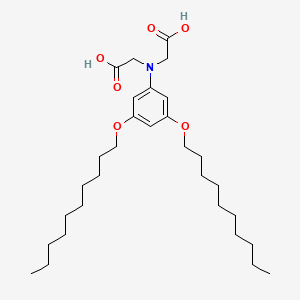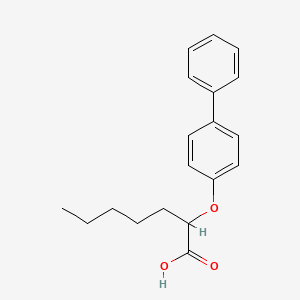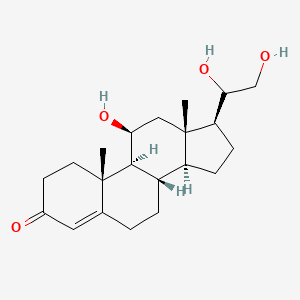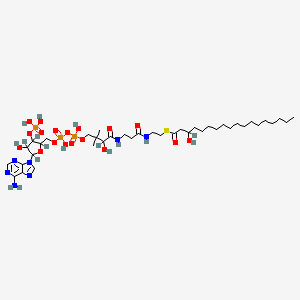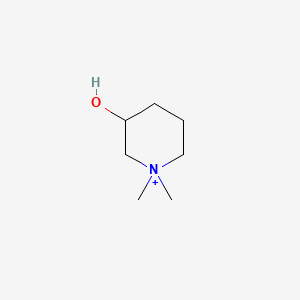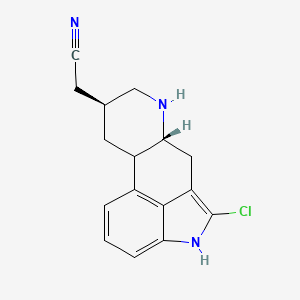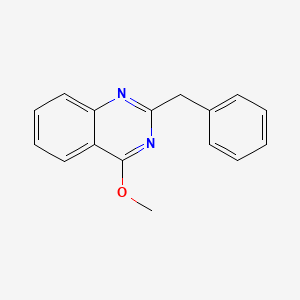
Glycophymoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycophymoline is a member of quinazolines.
Aplicaciones Científicas De Investigación
Plant Stress Resistance
Glycophymoline, specifically Glycine betaine (GB), has significant implications in plant biology. GB, along with proline, plays a key role in enhancing plant abiotic stress resistance. These compounds accumulate in response to environmental stresses such as drought, salinity, extreme temperatures, UV radiation, and heavy metals. They contribute positively to enzyme and membrane integrity and mediate osmotic adjustment in plants. There is a correlation between the accumulation of GB and increased plant stress tolerance. The exogenous application of GB has been shown to significantly increase growth and crop yield under stressful conditions, although the effectiveness varies across different plant species and developmental stages (Ashraf & Foolad, 2007).
Cancer Metabolism
Glycophymoline plays a role in cancer metabolism, particularly in glutamine metabolism. Cancer cells often show altered metabolic pathways, including increased dependence on nutrients like glutamine. Understanding the role of compounds like glycophymoline in these metabolic pathways is crucial for developing therapeutic strategies against cancer (Altman, Stine, & Dang, 2016).
Glycobiology Research
Glycobiology, the study of carbohydrates in biological systems, involves the synthesis of glycoconjugates like glycopeptides or glycolipids. Research in this field has expanded rapidly, including studies on glycosylation, which is crucial in numerous biological processes and diseases. Glycophymoline-related compounds play a role in these processes by interacting with carbohydrate binding proteins and lectins, which are important for protein chromatography and pathogen detection (Villadsen et al., 2017).
Glycogen Metabolism
Glycophymoline is also relevant in the study of glycogen metabolism. Research has focused on the regulation of glycogen synthesis and degradation, particularly in response to hormonal signals like insulin and adrenaline. This research has implications for understanding diseases like diabetes and for athletic performance, as seen in studies of muscle glycogen degradation in athletes (Roach, Depaoli-Roach, Hurley, & Tagliabracci, 2012).
Glycomics and Bioinformatics
Glycomics, the study of glycan molecules, has benefited from advancements in bioinformatics. Understanding the structure and function of glycans, which are often complex and variable, is essential for comprehending cellular functions and disease mechanisms. Glycophymoline-related research contributes to this field by providing insights into the synthesis and interactions of glycans (Lieth et al., 2004).
Propiedades
Número CAS |
72361-61-6 |
|---|---|
Nombre del producto |
Glycophymoline |
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-benzyl-4-methoxyquinazoline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-13-9-5-6-10-14(13)17-15(18-16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Clave InChI |
IYFCZALHGYMIIU-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canónico |
COC1=NC(=NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



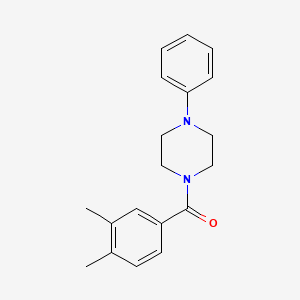

isoquinolyl)amine](/img/structure/B1203996.png)
